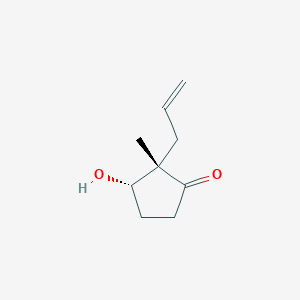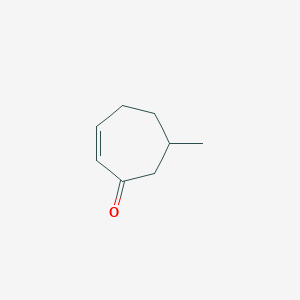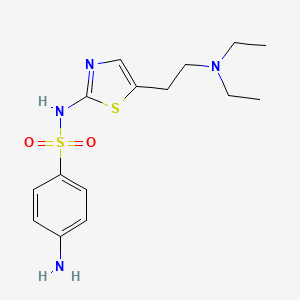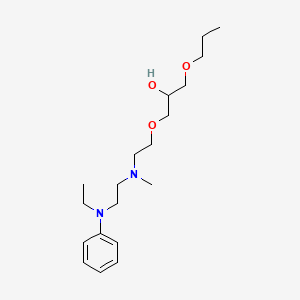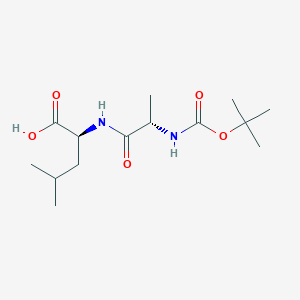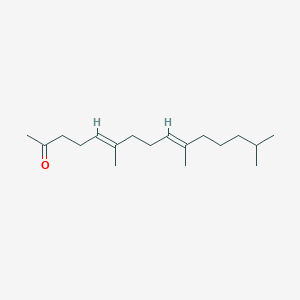
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one, also known as farnesylacetone, is an acyclic diterpenoid compound. It is characterized by its unique structure, which includes multiple double bonds and methyl groups. This compound is of significant interest due to its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves several steps. One common method includes the use of subcritical fluid chromatography for the separation of isomers . Another innovative synthesis process involves the preparation of (5E,9E)-farnesyl acetone, which is a precursor to the compound . The reaction conditions typically involve low toxicity raw materials and by-products, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography and high-performance liquid chromatography are employed for quality control .
化学反応の分析
Types of Reactions
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bonds can convert the compound into its saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
科学的研究の応用
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves its interaction with various molecular targets and pathways. In medicine, it acts as an anti-ulcer and gastric mucoprotective agent by increasing the amount of gastric mucus and enhancing the biosynthesis of glycolipids in gastric mucosal cells . The exact molecular targets and pathways are still under investigation, but it is known to involve the enhancement of prostaglandin E2 synthesis .
類似化合物との比較
Similar Compounds
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound is similar in structure but contains an additional double bond and a hydroxyl group.
(5E,9E)-1-(diethoxyphosphoryl)-4-hydroxy-6,10,14-trimethylpentadeca-5,9,13-triene-1-sulfonic acid: This compound has additional functional groups, including a phosphonate and a sulfonic acid group.
Uniqueness
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for other complex molecules and its potential therapeutic effects make it a valuable compound in both research and industry.
特性
CAS番号 |
68345-18-6 |
|---|---|
分子式 |
C18H32O |
分子量 |
264.4 g/mol |
IUPAC名 |
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h11,13,15H,6-10,12,14H2,1-5H3/b16-11+,17-13+ |
InChIキー |
MCLZEUMAJZAYEK-IUBLYSDUSA-N |
異性体SMILES |
CC(C)CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
正規SMILES |
CC(C)CCCC(=CCCC(=CCCC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


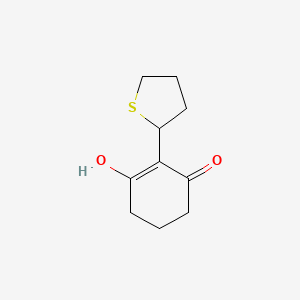
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)

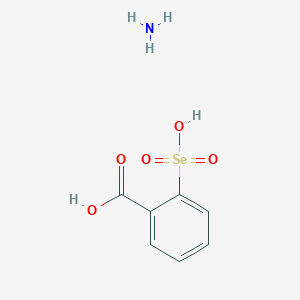
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)
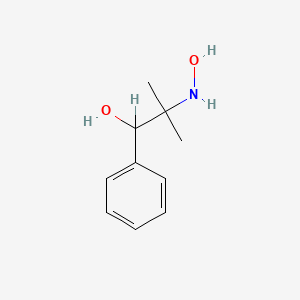
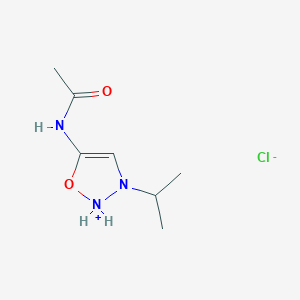

![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
